molecular formula C19H13ClFN3O5 B2497296 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887902-07-0

3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2497296
CAS No.: 887902-07-0
M. Wt: 417.78
InChI Key: WPESNNHOMUKUFD-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O5 and its molecular weight is 417.78. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Its molecular weight (37475 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. Its polarity and presence of potential hydrogen bond donors and acceptors may also influence its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound .

Properties

CAS No.

887902-07-0

Molecular Formula

C19H13ClFN3O5

Molecular Weight

417.78

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25)

InChI Key

WPESNNHOMUKUFD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

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